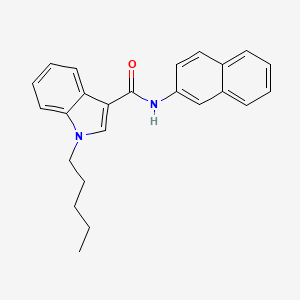

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

概要

説明

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (CAS: 1338925-12-4) is a synthetic indole-3-carboxamide derivative characterized by a pentyl chain at the indole nitrogen and a 2-naphthalenyl group attached to the carboxamide moiety. Key properties include:

- Molecular Formula: C₂₄H₂₄N₂O

- Molar Mass: 356.46 g/mol

- Density: 1.12±0.1 g/cm³ (predicted)

- Boiling Point: 494.3±18.0 °C (predicted)

- pKa: 13.58±0.30 (predicted) .

This compound is also referred to as the "2’-naphthyl isomer" of NNEI (MN-24), distinguishing it from its positional isomer, N-1-naphthalenyl-1-pentyl-1H-indole-3-carboxamide (NNEI/MN-24) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of NNEI 2’-naphthyl isomer involves the reaction of 2-naphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to prevent side reactions. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of NNEI 2’-naphthyl isomer follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and stability .

化学反応の分析

反応の種類: NNEI 2'-ナフチル異性体は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムなどの強力な酸化剤を使用して酸化させることができ、カルボン酸が生成されます。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アミンが生成されます。

置換: この化合物は、特にインドール窒素で、ハロゲン化アルキルなどの試薬を使用して求核置換反応を起こす可能性があります.

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

主要な生成物:

酸化: カルボン酸。

還元: アミン。

置換: アルキル化インドール誘導体.

4. 科学研究アプリケーション

NNEI 2'-ナフチル異性体は、特に法化学および毒性学の分野で、科学研究で広く使用されています。これは、生物学的試料中の合成カンナビノイドの同定と定量のための分析基準として役立ちます。 さらに、カンナビノイド受容体相互作用の研究と、これらの受容体を標的とした新しい治療薬の開発に使用されています .

科学的研究の応用

Scientific Research Applications

NNEI serves as an essential tool in several areas of scientific research:

-

Forensic Chemistry :

- NNEI is utilized as an analytical reference standard in forensic laboratories for the identification and quantification of synthetic cannabinoids in biological samples. Its presence can be indicative of synthetic cannabinoid use or abuse.

- Case Study : A study highlighted the detection of NNEI in post-mortem blood samples from individuals who experienced acute health crises related to synthetic cannabinoid use, emphasizing its relevance in forensic toxicology .

-

Pharmacological Studies :

- Researchers investigate the pharmacokinetics and pharmacodynamics of NNEI to understand its effects on the human body. The compound's interactions with cannabinoid receptors provide insights into potential therapeutic applications.

- Research Findings : A study demonstrated that NNEI exhibits high affinity for CB1 receptors, similar to other well-known synthetic cannabinoids, which suggests its potential role in developing new therapeutic agents targeting these receptors .

-

Toxicology :

- NNEI is instrumental in toxicological assessments, particularly concerning new psychoactive substances (NPS). Its effects on human health are studied to evaluate risks associated with synthetic cannabinoid consumption.

- Data Table : Below is a summary of reported cases associated with NNEI:

Biochemical Mechanisms

The biochemical properties of NNEI are significant for understanding its applications:

- Mechanism of Action : NNEI binds to CB1 and CB2 receptors, leading to conformational changes that activate or inhibit downstream signaling pathways. This interaction influences cyclic AMP (cAMP) levels and activates mitogen-activated protein kinases (MAPKs), affecting cellular functions such as gene expression and metabolism .

- Cellular Effects : In neuronal cells, NNEI modulates neurotransmitter release and alters gene expression related to cell survival and inflammation. This highlights its potential implications in neurological research and therapeutic development.

Preparation Methods

The synthesis of NNEI involves specific chemical reactions:

- Synthetic Route : The compound is synthesized through the reaction of 2-naphthylamine with 1-pentyl-1H-indole-3-carboxylic acid chloride under controlled conditions (e.g., low temperatures) to prevent side reactions.

- Industrial Production : On a larger scale, automated reactors are employed to ensure consistent quality. Rigorous quality control measures are implemented during production.

作用機序

NNEI 2'-ナフチル異性体は、カンナビノイド受容体、特にカンナビノイドタイプ1(CB1)受容体とタイプ2(CB2)受容体のアゴニストとして作用することにより、その効果を発揮します。これらの受容体に結合すると、この化合物は細胞内シグナル伝達経路を活性化し、さまざまな生理学的効果をもたらします。 CB1受容体の活性化は精神活性効果と関連付けられていますが、CB2受容体の活性化は抗炎症効果と免疫調節効果と関連付けられています .

類似化合物:

NNEI: 1位に結合したナフタレン基を特徴とする親化合物。

5-フルオロNNEI 2'-ナフチル異性体: ペンチル鎖の末端炭素にフッ素原子を有する誘導体.

MN-18: 構造的類似性を有する別の合成カンナビノイド.

XLR-12: 同じ受容体親和性を有する合成カンナビノイド.

ユニークさ: NNEI 2'-ナフチル異性体は、ナフタレン基の位置がユニークで、カンナビノイド受容体に対する結合親和性と選択性に影響を与えます。 この構造上の変化は、他の合成カンナビノイドと比較して、薬理学的効果と代謝経路の違いにつながる可能性があります .

類似化合物との比較

Positional Isomers: 1-Naphthalenyl vs. 2-Naphthalenyl Substitution

The primary structural analogs of N-2-naphthalenyl-1-pentyl-1H-indole-3-carboxamide are its positional isomers , differing in the attachment site of the naphthalene group:

Key Findings :

- The 2-naphthalenyl isomer may exhibit altered binding affinities to cannabinoid receptors (CB1/CB2) due to steric and electronic effects compared to the 1-naphthalenyl isomer .

- Pharmacokinetic differences (e.g., metabolic stability) are hypothesized but require empirical validation.

Fluorinated Derivatives: Enhanced Lipophilicity and Potency

Fluorination of the pentyl chain is a common structural modification in synthetic cannabinoids to enhance lipophilicity and metabolic stability:

Key Findings :

Indazole-Based Carboxamides: Structural and Pharmacological Divergence

Indazole cores are often used in place of indole to modulate receptor selectivity:

Key Findings :

- Indazole-based carboxamides (e.g., AB-PINACA) often exhibit distinct receptor selectivity profiles compared to indole derivatives, with reported shifts toward CB2 receptor activity .

生物活性

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (also known as N-naphthalen-2-yl-1-pentylindole-3-carboxamide) is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with the endocannabinoid system. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target Receptors

This compound primarily interacts with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs) involved in various physiological processes. The binding of this compound to these receptors mimics the effects of endogenous cannabinoids, leading to activation or inhibition depending on the concentration and receptor subtype involved.

Biochemical Pathways

The compound influences several biochemical pathways by modulating neurotransmitter release and altering gene expression related to cell survival, apoptosis, and inflammation. It has been shown to affect cyclic AMP (cAMP) levels and activate mitogen-activated protein kinases (MAPKs), which are crucial for cellular signaling .

Pharmacokinetics

This compound is characterized by its lipophilic nature, allowing it to cross the blood-brain barrier effectively. This property is significant for its psychoactive effects. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity .

Biological Effects

Cellular Effects

In vitro studies demonstrate that this compound can modulate neurotransmitter release in neuronal cells, affecting synaptic transmission and plasticity. Its effects vary with dosage; lower doses may lead to mild receptor activation, while higher doses can cause pronounced physiological changes .

Animal Studies

Research involving animal models has shown that the compound's effects are dose-dependent. At low doses, it produces subtle changes in behavior and metabolism, whereas higher doses result in significant alterations in physiological responses .

Case Studies and Experimental Data

A series of studies have evaluated the potency of this compound as an agonist at CB receptors. For instance, a study reported EC50 values indicating that this compound exhibits significant agonistic activity at both CB1 and CB2 receptors .

| Compound | Receptor Type | EC50 Value (nM) |

|---|---|---|

| This compound | CB1 | 16–43 |

| This compound | CB2 | 29–216 |

This table summarizes the effective concentration required for half-maximal response (EC50) at each receptor type.

Safety and Toxicology

While synthetic cannabinoids like this compound can have therapeutic potential, they are also associated with serious health risks. Reports indicate that synthetic cannabinoids can lead to acute health incidents, including overdoses and fatalities . Therefore, understanding their pharmacological profiles is crucial for assessing their safety.

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, and what reaction conditions critically influence yield?

Answer:

The synthesis of indole-carboxamide derivatives typically involves coupling reactions between activated carboxylic acid derivatives (e.g., naphthalenecarboxylic acid) and amines (e.g., pentyl-substituted indole precursors). Key steps include:

- Activation of the carboxyl group using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base to form an active ester intermediate .

- Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) to isolate the product, with yields highly dependent on solvent choice, temperature control, and stoichiometric ratios of reagents .

Q. Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- H NMR : Critical for verifying indole and naphthalenyl proton environments. For example, aromatic protons in the naphthalenyl group resonate at δ 7.74–7.83 ppm, while indole NH signals appear as broad singlets near δ 7.98 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H] for CHNO is 356.19) and rules out impurities .

- FT-IR : Validates carboxamide C=O stretching vibrations (~1650–1680 cm) and NH bending (~1550 cm) .

Q. Advanced: How can researchers resolve contradictions in bioactivity data across different cellular assays?

Answer:

Contradictions may arise from:

- Cell line specificity : Use isogenic cell lines or primary cells to control for genetic variability.

- Assay conditions : Standardize parameters like serum concentration, incubation time, and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

- Dose-response validation : Perform EC/IC curves in triplicate and compare with reference compounds (e.g., JWH-203, a structurally related cannabinoid agonist) to assess potency trends .

Q. Advanced: What computational strategies predict binding affinity to cannabinoid receptors?

Answer:

- Molecular docking : Use crystal structures of CB1/CB2 receptors (PDB: 5TGZ) to model ligand-receptor interactions, focusing on hydrophobic pockets accommodating the naphthalenyl and pentyl groups .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories, monitoring key residues (e.g., CB1 Lys192) for hydrogen bonding with the carboxamide moiety .

- QSAR Modeling : Corrogate substituent effects (e.g., naphthalenyl vs. phenyl) on binding using descriptors like logP and polar surface area .

Q. Basic: How can purity be ensured during synthesis, and which analytical techniques validate it?

Answer:

- Purification : Flash chromatography (e.g., silica gel, hexane/EtOAc) removes unreacted starting materials.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to achieve >95% purity, confirmed by a single peak in chromatograms .

- Melting Point Analysis : Compare experimental values (e.g., 145–148°C) with literature data to detect crystalline impurities .

Q. Advanced: How does the naphthalenyl substituent’s position (2- vs. 1-) impact physicochemical properties and receptor binding?

Answer:

- Physicochemical effects : 2-Naphthalenyl derivatives exhibit higher lipophilicity (logP ~5.2) than 1-substituted analogs (~4.8), influencing solubility and membrane permeability .

- Receptor interactions : Docking studies suggest 2-naphthalenyl’s planar geometry enhances π-π stacking with CB1 Trp356, increasing binding affinity compared to 1-substituted analogs .

Q. Basic: What in vitro assays are suitable for initial pharmacological screening?

Answer:

- Radioligand binding assays : Compete with H-CP55940 for CB1/CB2 receptors to measure IC values .

- Functional assays : Monitor cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with cannabinoid receptors .

Q. Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

- Prodrug design : Introduce phosphate esters at the indole NH, hydrolyzed in vivo to regenerate the active compound.

- Co-solvent systems : Use cyclodextrin complexes or Cremophor EL to enhance aqueous solubility while maintaining >90% bioactivity .

Q. Advanced: How can discrepancies between computational and experimental metabolic stability data be addressed?

Answer:

- In vitro metabolism : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS. Adjust computational models (e.g., CYP450 docking) to reflect observed oxidation sites .

- Metabolite identification : Use high-resolution MS/MS to characterize hydroxylated or glucuronidated metabolites, refining QSAR parameters .

Q. Basic: What are the stability profiles under varying storage conditions?

Answer:

- Short-term storage : Store at –20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis.

- Long-term stability : Lyophilized powders remain stable >2 years at –80°C, validated by periodic HPLC and NMR checks .

特性

IUPAC Name |

N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPFICOQRIBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043052 | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-12-4 | |

| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。